Octahydropyrano[3,4-c]pyrrole
Description
Contextualization of Bicyclic Heterocycles in Organic Chemistry Research
Bicyclic heterocycles are a class of organic compounds characterized by two fused rings, where at least one atom in the ring system is an element other than carbon, most commonly nitrogen, oxygen, or sulfur. uou.ac.in These structures are of immense interest in organic chemistry due to their prevalence in nature and their role as core scaffolds in a vast array of biologically active compounds, including alkaloids, vitamins, and pharmaceuticals. uou.ac.inyoutube.com The fusion of two rings creates a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, a critical feature for selective interaction with biological targets like enzymes and receptors.
The study of bicyclic heterocycles encompasses their synthesis, reactivity, and application. Synthetic chemists continually seek novel and efficient methods for their construction, often involving complex multi-step reactions and stereoselective strategies. acs.orgrsc.org The inherent strain and electronic properties of these fused systems often lead to unique chemical reactivity, providing avenues for further functionalization and the creation of diverse molecular libraries. In medicinal chemistry and materials science, these compounds serve as crucial building blocks for designing new therapeutic agents and advanced materials.
Structural Isomerism and Nomenclature of Pyrano-Pyrrole Ring Systems
The fusion of a pyran ring (a six-membered oxygen-containing heterocycle) and a pyrrole (B145914) ring (a five-membered nitrogen-containing heterocycle) gives rise to a family of bicyclic systems known as pyrano-pyrroles. The constitutional isomerism in this family is determined by the points of fusion and the relative orientation of the heteroatoms. The nomenclature for these fused systems follows IUPAC guidelines, where the name of the component rings are combined with numbers and letters in brackets to denote the fusion pattern. iupac.orgdspmuranchi.ac.in The base component is typically the larger ring or the one containing the preferred heteroatom (often nitrogen). dspmuranchi.ac.in
Octahydropyrano[3,4-c]pyrrole is a saturated bicyclic heterocycle with the molecular formula C₇H₁₃NO. enaminestore.com The name indicates a fully hydrogenated ("octahydro-") system formed by the fusion of a pyran ring and a pyrrole ring. The "[3,4-c]" designation specifies the fusion: the pyran ring is fused at its 3 and 4 positions to the 'c' face (the bond between the 3rd and 4th atoms) of the pyrrole ring. This specific arrangement results in a unique three-dimensional scaffold that has been explored as a morpholine (B109124) bioisostere. enaminestore.com Several derivatives of this core have been synthesized for applications in drug discovery. biosynth.commolport.comsigmaaldrich.comsigmaaldrich.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1438081-93-6 | enaminestore.com |
| Molecular Formula | C₇H₁₃NO | enaminestore.com |
| Molecular Weight | 127.18 g/mol | enaminestore.com |
| SMILES | C1NCC2COCCC12 | enaminestore.com |
| LogP (Predicted) | -0.239 | enaminestore.com |
This table is interactive. Click on the headers to sort the data.
The structural diversity of fused heterocycles is highlighted by comparing this compound with its isomers and analogues. Each scaffold possesses distinct chemical and physical properties due to the different spatial arrangement of its constituent rings and heteroatoms.
Octahydropyrano[4,3-b]pyrrole (B2678458) : In this isomer, the fusion is between the 4 and 3 positions of the pyran ring and the 'b' face of the pyrrole ring. This scaffold has garnered significant attention as a building block in medicinal chemistry for creating complex derivatives. Research has shown that compounds based on this framework exhibit potential as histamine-3 receptor ligands and may possess antimicrobial and anticancer properties.
Octahydropyrano[2,3-c]pyrrole (B13507413) : This isomer features fusion at the 2 and 3 positions of the pyran ring. Like its counterparts, it serves as a scaffold for chemical synthesis, with various derivatives being commercially available for research purposes. molport.coma2bchem.com For instance, benzo-fused versions of this system, known as benzo biosynth.comrsc.orgpyrano[2,3c]pyrroles, have been investigated for their biological activity, with trans-isomers often showing higher potency than cis-isomers. google.com
Pyrrolo[3,4-c]pyrrole : This analogue is a bicyclic system formed by the fusion of two pyrrole rings. The unsaturated parent compound and its derivatives are known for their applications in materials science, particularly as components of pigments and organic semiconductors for solar cells, owing to their planar, conjugated structure. rsc.orgossila.com The saturated version, octahydropyrrolo[3,4-c]pyrrole (B1259266) , is a key scaffold in medicinal chemistry, often used as a rigid isosteric replacement for piperazine (B1678402) in drug design. nih.gov It has been successfully incorporated into potent and selective modulators for various central nervous system (CNS) targets, including muscarinic acetylcholine (B1216132), orexin, and cannabinoid receptors. nih.gov
Table 2: Comparative Overview of Pyrano-Pyrrole Scaffolds and Analogues
| Compound Name | Molecular Formula | Key Structural Feature | Notable Research Area |
|---|---|---|---|
| This compound | C₇H₁₃NO | Fusion at pyran 3,4-positions to pyrrole 'c' face | Morpholine bioisostere, Histamine (B1213489) H₄ receptor ligands enaminestore.comgoogle.com |
| Octahydropyrano[4,3-b]pyrrole | C₇H₁₃NO | Fusion at pyran 4,3-positions to pyrrole 'b' face | Medicinal chemistry building block, antimicrobial, anticancer |
| Octahydropyrano[2,3-c]pyrrole | C₇H₁₃NO | Fusion at pyran 2,3-positions to pyrrole 'c' face | Synthetic scaffold for drug discovery molport.comgoogle.com |
| Pyrrolo[3,4-c]pyrrole | C₆H₄N₂ | Fused system of two pyrrole rings (unsaturated) | Organic pigments, semiconductors for solar cells ossila.comgoogle.com |
| Octahydropyrrolo[3,4-c]pyrrole | C₆H₁₂N₂ | Fused system of two pyrrolidine (B122466) rings (saturated) | Piperazine isostere for CNS drug discovery nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Current Research Significance and Academic Focus on the this compound Scaffold
The this compound scaffold is a subject of ongoing research interest, primarily within the field of medicinal chemistry. Its significance lies in its utility as a rigid and structurally defined building block for the synthesis of novel therapeutic agents. A notable area of academic and industrial focus has been the development of derivatives of this scaffold as ligands for histamine receptors. google.com
Specifically, derivatives of this compound have been identified as potent and selective histamine H₄ receptor ligands. google.com The histamine H₄ receptor is expressed in inflammatory cells like eosinophils and mast cells, making it an attractive target for the treatment of various inflammatory and immune-related disorders. google.com Consequently, compounds built upon the this compound core are being investigated for their therapeutic potential in conditions such as asthma, allergic rhinitis, inflammatory bowel disease, and dermatitis. google.com The research aims to develop drug candidates that not only bind potently to the H₄ receptor but also possess favorable pharmacokinetic properties and minimal off-target effects. google.com
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2 |
InChI Key |
DQEFFFJNBUDCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1CNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Octahydropyrano 3,4 C Pyrrole and Its Derivatives
Established Reaction Pathways for Core Octahydropyrano[3,4-c]pyrrole Formation
The assembly of the fundamental this compound structure relies on key bond-forming reactions that unite the pyran and pyrrole (B145914) rings. These strategies include forming one ring onto a pre-existing second ring or cyclizing a linear precursor containing all the necessary atoms.
Pyrano ring annulation involves the construction of the pyran ring onto a pre-existing pyrrole or pyrrolidine (B122466) derivative. This approach leverages the established chemistry of pyrroles to introduce functionalities that can participate in a subsequent ring-closing reaction. One such strategy involves a three-component reaction between a 1,3-dicarbonyl pyrazole, an aromatic primary amine, and fumaryl (B14642384) chloride, which proceeds through a cascade reaction sequence to create the pyrano[3,4-c]pyrrole system. researchgate.net This method is notable for forming two new rings and four new sigma bonds in a single synthetic operation. Another approach is the Huisgen 1,3-dipole formation followed by a Passerini-type reaction, Mumm rearrangement, and an oxo-Diels-Alder reaction sequence, demonstrating a complex yet efficient assembly of the pyrano[3,4-c]pyrrole core from accessible starting materials like 3-aroylacrylic acids. researchgate.net
Intramolecular cyclization is a powerful strategy for forming bicyclic systems, where a single molecule containing all the requisite atoms is induced to form the fused ring structure. A documented method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives involves the intramolecular cyclization of precursors that have vicinal cyano and carboxamide groups attached to a pyran ring. researchgate.netresearchgate.net This process efficiently constructs the pyrrole portion of the molecule onto the existing pyran. Another versatile intramolecular approach is reductive amination. This strategy can involve the reaction of a dicarbonyl compound with a primary amine, leading to a cascade process that forms the pyrrolidine ring and fuses it to the pyran moiety.
Stereoselective Synthesis of Octahydropyrano[3,4-c]pyrroles
Achieving stereochemical control is paramount for synthesizing specific enantiomers or diastereomers of octahydropyrano[3,4-c]pyrroles for pharmacological evaluation. Asymmetric [3+2] cycloaddition reactions have emerged as a cornerstone for this purpose.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a highly effective method for constructing five-membered rings. In the context of this compound synthesis, this typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, like a dihydropyran derivative. This reaction forms the pyrrolidine ring directly onto the pyran scaffold. The stereoselectivity of this reaction is crucial and can be controlled through the use of chiral catalysts. While the direct asymmetric [3+2] cycloaddition to form the this compound is a specific application, the methodology has been established for closely related isomers, such as the synthesis of octahydropyrano[2,3-c]pyrrole (B13507413) derivatives from the reaction of 2,2′-diester aziridines with 3,4-dihydropyran. figshare.com This demonstrates the viability of the [3+2] cycloaddition strategy for accessing this class of compounds with high stereocontrol.
The enantioselectivity of [3+2] cycloaddition reactions is typically governed by a chiral catalyst that coordinates to one of the reactants, creating a chiral environment that favors the formation of one enantiomer over the other.
Chiral Lewis Acids: A variety of chiral Lewis acids are effective in promoting asymmetric cycloadditions. For instance, complexes of tin tetrachloride (SnCl₄) with chiral ligands like (R)-BINOL have been successfully used to catalyze formal [3+2] cycloaddition reactions between indoles and 2-amidoacrylates to produce pyrroloindolines with high enantioselectivity. nih.gov Similarly, chiral phosphoric acids have proven to be effective catalysts for formal [3+2] cycloadditions of azoalkenes, affording dihydropyrroles in excellent yields and enantioselectivities. nih.govresearchgate.net These catalyst systems work by activating the dipolarophile towards nucleophilic attack from the 1,3-dipole through a well-defined, asymmetric transition state.
Dysprosium Complexes: Lanthanide complexes, including those of dysprosium, are known for their unique coordination properties and have been used in asymmetric catalysis. Chiral dysprosium complexes can act as Lewis acids to coordinate substrates and induce enantioselectivity. While specific examples for the synthesis of this compound are not extensively documented, the use of chiral dysprosium(III) complexes in other asymmetric reactions highlights their potential. researchgate.net For example, enantiopure mononuclear Dy(III) complexes have been synthesized and characterized, demonstrating the creation of stable chiral coordination environments around the metal center. researchgate.net
In addition to controlling the absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) is also critical. In [3+2] cycloaddition reactions, this often manifests as endo vs. exo selectivity.
The diastereochemical outcome is influenced by several factors:
Substrate Structure: The inherent structure of both the 1,3-dipole and the dipolarophile plays a significant role. Steric hindrance can favor the formation of the less crowded diastereomer.
Catalyst System: The choice of Lewis acid and its chiral ligand can dictate the facial selectivity of the approach of the reactants, thereby controlling the diastereomeric ratio.
Reaction Conditions: Temperature and solvent can influence the transition state energies, altering the selectivity of the reaction. Lowering the reaction temperature often leads to higher diastereoselectivity. researchgate.net
A study on the synthesis of octahydropyrano[2,3-c]pyrrole derivatives via a [3+2] cycloaddition of aziridines with dihydropyran derivatives reported excellent diastereoselectivities. figshare.com The table below summarizes representative findings from related stereoselective cycloaddition reactions, illustrating the high levels of control achievable.
| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|
| 2,2'-Diester Aziridine | 3,4-Dihydropyran | Not specified | >19:1 | 95.5:4.5 er | Up to 94% |
| C(3)-Substituted Indole | 2-Amidoacrylate | (R)-BINOL/SnCl₄ | 8:1 (exo:endo) | 95% ee (exo) | Moderate-Good |
| Azoalkene | 3-Vinylindole | Chiral Phosphoric Acid | Diastereospecific | Excellent | High |
Data adapted from related stereoselective syntheses of pyrrolidine-containing fused systems. figshare.comnih.gov
Prins Cyclization Strategies
The Prins cyclization, a powerful acid-catalyzed reaction between an alkene and a carbonyl compound, serves as a cornerstone for the formation of tetrahydropyran (B127337) rings. Its intramolecular variants are particularly suited for constructing fused bicyclic systems. However, direct application of classical Prins strategies for the this compound core is not extensively documented, leading chemists to develop related and tandem approaches.
Tandem Ene/Prins Cyclizations for cis-Fused Systems
While not reported for the [3,4-c] isomer, a notable tandem ene/Prins cyclization has been successfully employed to generate the closely related cis-fused octahydropyrano[2,3-c]pyrrole derivatives. This strategy involves an olefin-tethered aldehyde reacting with another aldehyde, typically catalyzed by a Lewis acid like scandium triflate (Sc(OTf)₃) at ambient temperatures. The reaction proceeds in a highly selective manner to afford the cis-fused bicyclic products in good yields. This methodology highlights a sophisticated approach where multiple bonds are formed in a single operation to build molecular complexity, a strategy that could potentially be adapted for the synthesis of the [3,4-c] scaffold.
Thia-Prins Bicyclization for Azathia-Bicyclic Analogues
The Thia-Prins bicyclization is a variant of the Prins reaction where a thiol is used as a nucleophile, leading to the formation of sulfur-containing heterocyclic systems. A review of the current scientific literature indicates that this specific strategy has not been reported for the synthesis of azathia-bicyclic analogues of this compound.
Acid-Catalyzed Variants and Mechanistic Considerations
Acid catalysis is fundamental to the Prins cyclization and related reactions. The general mechanism involves the activation of a carbonyl group by a Brønsted or Lewis acid, which generates a highly electrophilic oxocarbenium ion. beilstein-journals.orgsemanticscholar.org This intermediate is then trapped intramolecularly by a suitably positioned alkene, leading to a cyclic carbocation. The final step involves quenching this cation with a nucleophile to yield the tetrahydropyran ring. beilstein-journals.orgnih.gov
Various Lewis acids, including SnCl₄, InBr₃, BiCl₃, and AlCl₃, have been utilized to promote Prins cyclizations, often influencing the stereochemical outcome and the nature of the nucleophilic trapping agent. beilstein-journals.orgresearchgate.net For instance, the choice of Lewis acid can determine whether a halide ion or another nucleophile present in the medium terminates the cyclization. uva.es
In the context of the pyrano[3,4-c]pyrrole system, a novel acid-catalyzed cascade transformation has been developed. This method utilizes glacial acetic acid to mediate the conversion of adducts derived from tetracyanoethylene (B109619) and ketones into densely functionalized pyrano[3,4-c]pyrroles with exceptional diastereoselectivity. acs.org The reaction proceeds through a proposed 6-imino-2,7-dioxabicyclo[3.2.1]octane intermediate, which undergoes further transformation in acetic acid to form the target bicyclic system. acs.org This demonstrates a sophisticated use of acid to orchestrate a complex series of reactions leading to the desired heterocyclic core. acs.org
Other Advanced Stereocontrol Techniques
Beyond Prins-type reactions, other advanced methods have been developed to achieve high levels of stereocontrol in the synthesis of pyrano-pyrrole systems. Multi-component reactions and cascade sequences are particularly powerful in this regard, allowing for the rapid construction of complex molecules from simple starting materials.
A three-component bicyclization strategy has been established for synthesizing densely functionalized pyrano[3,4-c]pyrroles from 3-aroylacrylic acids, dialkyl acetylenedicarboxylates, and isocyanides. researchgate.net This reaction pathway involves a sequence of a Huisgen 1,3-dipole formation, a Passerini-type reaction, a Mumm rearrangement, and an oxo-Diels-Alder reaction, creating multiple new bonds and building significant molecular complexity in a single process. researchgate.net
Another diastereoselective cascade assembly of functionalized pyrano[3,4-c]pyrrole derivatives starts from simple adducts of tetracyanoethylene and ketones, which react with an aldehyde in the presence of acetic acid. acs.org This transformation involves a double heteroannulation, leading to the target compounds with high diastereoselectivity. acs.org The yields for this conversion are often moderate to good, as shown in the table below.
| Entry | Reactant (Aldehyde) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-MeOC₆H₄CHO | 2a | 85 |
| 2 | 4-MeC₆H₄CHO | 2b | 81 |
| 3 | PhCHO | 2c | 77 |
| 4 | 4-FC₆H₄CHO | 2d | 72 |
| 5 | 4-ClC₆H₄CHO | 2e | 75 |
| 6 | 4-BrC₆H₄CHO | 2f | 78 |
For the related octahydropyrano[3,2-b]pyrrole isomer, a highly stereoselective synthesis has been achieved through a double reductive amination from pyranose-derived dicarbonyl compounds, demonstrating another effective strategy for controlling stereochemistry in these fused systems. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis through methods such as using benign solvents, improving atom economy, and utilizing catalytic processes.
Utilization of Environmentally Benign Solvents and Conditions (e.g., Subcritical Water)
The investigation of green synthetic routes for the this compound scaffold is an emerging area. Currently, there is a lack of published research detailing the synthesis of this specific compound using environmentally benign solvents like subcritical water or microwave-assisted techniques. While such methods have been successfully applied to the synthesis of other heterocyclic systems, including the related octahydropyrrolo[3,4-c]pyrrole (B1259266) core researchgate.net and various pyranopyrazoles gsconlinepress.com, their application to the this compound framework remains to be explored. The development of such methods would represent a significant advancement in the sustainable production of these valuable heterocyclic compounds.
Catalyst-Free or Sustainable Catalytic Approaches
In alignment with the principles of green chemistry, synthetic approaches that minimize or eliminate the need for catalysts are highly valuable. Such methods reduce costs, simplify purification processes, and lessen environmental impact. For the pyrano[3,4-c]pyrrole system, several catalyst-free strategies have been successfully developed.
One notable approach is a catalyst-free, one-pot, three-component reaction for synthesizing pyrano[3,4-c]pyrrole derivatives. researchgate.netresearchgate.net This method involves the reaction of a 1,3-dicarbonyl pyrazole, various aromatic primary amines, and fumaryl chloride. researchgate.net The reaction proceeds as a novel cascade sequence that efficiently constructs two new rings and forms four new σ-bonds (two C–N, one C–C, and one C–O) in a single operation. researchgate.net This strategy exemplifies a sustainable approach by maximizing atom economy and avoiding the use of an external catalyst.
| Method | Key Features | Reactants | Product Type | Sustainability Aspect |
| Three-Component Cascade researchgate.net | One-pot, forms two rings and four new bonds | 1,3-Dicarbonyl pyrazole, Aromatic primary amine, Fumaryl chloride | 4-Pyrazolyl pyrano[3,4-c]pyrrole | Completely catalyst-free, high atom economy |
| Acylation/Intramolecular oxo-Diels–Alder Cascade researchgate.net | High diastereoselectivity, forms saturated core | Pyrrole precursors and acylating agents | Hexahydropyrano[3,4-c]pyrrole-1,6-diones | Key cycloaddition step is thermally induced and catalyst-free |
Multicomponent Reactions (MCRs) for this compound Architectures
Multicomponent reactions (MCRs) are highly convergent and efficient synthetic tools that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates structural features from each reactant. This approach is ideal for rapidly building libraries of structurally diverse molecules and adheres to green chemistry principles by reducing waste and improving step economy.
A novel and highly efficient three-component bicyclization strategy has been developed for the synthesis of densely functionalized pyrano[3,4-c]pyrroles using readily accessible starting materials. nih.gov This metal-free MCR employs 3-aroylacrylic acids, dialkyl acetylenedicarboxylates, and isocyanides. nih.gov The reaction proceeds through a remarkable cascade of bond-forming events, including a Huisgen 1,3-dipole formation, a Passerini-type reaction, a Mumm rearrangement, and culminating in an oxo-Diels–Alder reaction. nih.gov This sequence allows for the rapid construction of the complex bicyclic architecture with the formation of two new rings and six new chemical bonds in a highly diastereoselective manner. nih.gov
The catalyst-free reaction involving 1,3-dicarbonyl pyrazoles, aromatic primary amines, and fumaryl chloride, as discussed previously, also stands as a prime example of an MCR. researchgate.net This transformation efficiently assembles the pyrano[3,4-c]pyrrole core from three distinct components in one pot, highlighting the power of MCRs to streamline complex syntheses. researchgate.net
| MCR Type | Component 1 | Component 2 | Component 3 | Key Mechanistic Steps | Yield Range |
| Isocyanide-Based Bicyclization nih.gov | 3-Aroylacrylic acid | Dialkyl acetylenedicarboxylate | Isocyanide | Huisgen 1,3-dipole formation, Passerini reaction, Mumm rearrangement, oxo-Diels–Alder reaction | 83% (for deuterated product) |
| Fumaryl Chloride-Based Cascade researchgate.net | 1,3-Dicarbonyl pyrazole | Aromatic primary amine | Fumaryl chloride | Cascade acylation, cyclization, and condensation | Not Specified |
Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For the this compound system, the successful synthetic strategies inform the most effective strategic disconnections.
Strategy 1: Intramolecular oxo-Diels–Alder Disconnection
The synthesis of hexahydropyrano[3,4-c]pyrrole-1,6-diones via an intramolecular oxo-Diels–Alder reaction points to a powerful retrosynthetic disconnection. researchgate.net The pyran ring is disconnected via a retro-[4+2] cycloaddition. This transforms the bicyclic target into a more flexible acyclic precursor, an appropriately substituted N-acyl pyrrole-2,5-dione. This precursor contains both the diene (the vinyl group on the pyrrole ring) and the dienophile (the carbonyl group of the N-acyl chain) required for the forward reaction.
Disconnection: C-O and C-C bonds of the pyran ring.
Retron: Intramolecular oxo-Diels–Alder reaction.
Precursor: N-Acryloyl-4-vinyl-1H-pyrrole-2,5-dione derivative.
Strategy 2: Multicomponent Reaction Disconnections
Multicomponent reactions offer the most convergent retrosynthetic pathways, allowing for the disconnection of the target molecule directly into its three or more constituent parts.
For the isocyanide-based MCR, the pyrano[3,4-c]pyrrole framework can be disconnected simultaneously at multiple points, tracing the reaction pathway in reverse. nih.gov This leads directly back to a 3-aroylacrylic acid, a dialkyl acetylenedicarboxylate, and an isocyanide. This represents a highly efficient synthetic plan, as it simplifies a complex bicyclic heterocycle into three simple, acyclic, or monocyclic starting materials.
Disconnection: Multiple C-C, C-N, and C-O bonds across both rings.
Retron: Isocyanide-based multicomponent reaction. nih.gov
Precursors: 3-Aroylacrylic acid, dialkyl acetylenedicarboxylate, isocyanide. nih.gov
Similarly, the fumaryl chloride-based synthesis allows for a three-component disconnection back to a 1,3-dicarbonyl pyrazole, an aromatic amine, and fumaryl chloride, again demonstrating a highly convergent and efficient retrosynthetic strategy. researchgate.net
Chemical Reactivity and Derivatization Strategies for Octahydropyrano 3,4 C Pyrrole
Functionalization of the Pyrano and Pyrrole (B145914) Moieties
The chemical reactivity of the octahydropyrano[3,4-c]pyrrole core is largely dictated by the saturated nature of its constituent rings. Functionalization strategies often involve leveraging the nucleophilicity of the pyrrolidine (B122466) nitrogen or introducing activating groups to facilitate reactions on the carbon skeleton.
Oxidation reactions on the this compound core can target either the nitrogen atom of the pyrrolidine ring or susceptible carbon atoms. While the secondary amine of the pyrrolidine can be oxidized to form N-oxides, this is less common for saturated amines compared to their aromatic counterparts. More typically, oxidation is employed to introduce functional groups that can be further elaborated. For instance, oxidation of a hydroxyl group on the pyran ring to a ketone provides a handle for subsequent nucleophilic additions.
| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |
| Alcohol Oxidation | PCC, DMP, Swern Oxidation | Carbonyl on pyran ring | Ketone |
| Amine Oxidation | m-CPBA, H2O2 | Nitrogen of pyrrole ring | N-oxide |
Reduction reactions are crucial for ensuring the fully saturated nature of the this compound core, especially when unsaturated precursors are used in its synthesis. Catalytic hydrogenation is a common method for reducing any carbon-carbon double bonds that may be present in synthetic intermediates. youtube.com This process is vital for accessing a wider range of stereoisomers and confirming the saturated core structure.
Reductive amination is another powerful strategy for constructing the fused ring system itself. This method involves the reaction of a dicarbonyl compound with a primary amine in the presence of a reducing agent, leading to the formation of the pyrrolidine ring in a single step. The choice of reducing agent is critical, with sodium triacetoxyborohydride (B8407120) often being a versatile and effective option.
| Reaction Type | Reagent/Conditions | Purpose |
| Catalytic Hydrogenation | H2, Pd/C, PtO2 | Saturation of C=C bonds |
| Reductive Amination | NaBH(OAc)3, NaCNBH3 | Formation of pyrrolidine ring |
The reactivity of the this compound core in substitution reactions is primarily governed by the nucleophilic character of the pyrrolidine nitrogen. The nitrogen atom readily reacts with a variety of electrophiles, making N-alkylation, N-acylation, and N-sulfonylation common strategies for introducing diverse substituents.
Electrophilic substitution on the carbon framework of the saturated rings is generally challenging without prior functionalization. However, in derivatives where the pyrrole ring is aromatic, electrophilic substitution is expected to occur, typically at the C2 position. onlineorganicchemistrytutor.compearson.comvedantu.comquora.com Nucleophilic substitution reactions on the carbon skeleton are also uncommon unless a suitable leaving group is present.
| Reaction Type | Reagent/Conditions | Position of Substitution |
| N-Alkylation | Alkyl halides, Base | Nitrogen |
| N-Acylation | Acyl chlorides, Anhydrides | Nitrogen |
| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | Nitrogen |
Generation of Novel this compound Analogues and Libraries
The this compound scaffold is a versatile platform for the generation of compound libraries for high-throughput screening. nih.gov Diversity-oriented synthesis (DOS) is a powerful approach to rapidly generate a wide range of structurally diverse molecules from a common starting material. nih.govresearchgate.netfrontiersin.orgmdpi.com This strategy is particularly well-suited for the this compound core, as modifications can be introduced at multiple positions to explore a large chemical space. nih.govresearchgate.netfrontiersin.orgmdpi.com
One common approach involves the synthesis of a library of analogs by introducing a variety of substituents at the pyrrolidine nitrogen. These substituents can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target binding and pharmacokinetic properties. Multicomponent reactions (MCRs) are another efficient strategy for generating libraries of this compound derivatives. nih.gov MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, making them ideal for combinatorial chemistry. nih.gov
Role as a Synthetic Building Block for Complex Molecular Structures
The this compound scaffold serves as a valuable building block in the total synthesis of complex natural products and their analogs. mdpi.com Its rigid, bicyclic structure can be used to control the stereochemistry of adjacent stereocenters and to introduce conformational constraints into larger molecules.
For example, derivatives of this compound have been used as key intermediates in the synthesis of alkaloids and other biologically active compounds. The ability to functionalize the scaffold at multiple positions allows for the introduction of various pharmacophoric groups, making it a versatile tool for lead optimization in drug discovery.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Theoretical Underpinnings of SAR and QSAR Methodologies
Structure-Activity Relationship (SAR) analysis is a qualitative approach that correlates the presence, absence, or modification of specific functional groups within a molecule to its biological activity. It involves synthesizing a series of related compounds (analogs) and evaluating them in biological assays. By comparing the activities of these analogs, researchers can deduce which parts of the molecule, known as pharmacophores, are essential for interacting with a biological target, and which parts can be modified to improve properties like potency, selectivity, or metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) modeling represents a quantitative evolution of SAR. It aims to establish a mathematical relationship between the chemical structure and biological activity. nih.gov This is achieved by calculating a set of numerical values, or "molecular descriptors," that characterize various properties of the molecules, such as their size, shape, electronic charge distribution, and hydrophobicity. Statistical methods are then used to build a predictive model that links these descriptors to the observed activity. A robust QSAR model can forecast the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
SAR Investigations of Octahydropyrano[3,4-c]pyrrole Derivatives
Research into the this compound core has identified it as a viable scaffold for developing potent neurokinin 1 (NK1) receptor antagonists. core.ac.ukdtu.dk The NK1 receptor, also known as the tachykinin receptor, is the principal receptor for the neuropeptide Substance P and is implicated in various physiological processes. google.com SAR studies have focused on understanding how different substituents on the this compound framework modulate its affinity and functional activity at this receptor. core.ac.ukdtu.dk
SAR investigations have demonstrated that the this compound nucleus can be systematically functionalized to achieve high-potency NK1 receptor inhibition. core.ac.ukdtu.dk The primary points of modification for these antagonists are typically the two nitrogen atoms of the parent bicyclic system, allowing for the introduction of diverse substituents, designated here as R¹ and R².
Studies have shown that attaching specific chemical moieties at these positions directly influences the compound's ability to bind to the NK1 receptor. For instance, the introduction of substituted benzyl (B1604629) groups and other aromatic systems has been a key strategy. The interaction is typically measured by the compound's inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the binding of a specific ligand to the NK1 receptor. Lower IC₅₀ values indicate higher binding affinity and potency.
Below is a table of representative this compound derivatives and their corresponding NK1 receptor binding affinities, illustrating the correlation between structural changes and molecular interaction.
| Compound ID | R¹ Substituent | R² Substituent | NK1 Binding Affinity (IC₅₀, nM) |
| 1 | 2-methoxybenzyl | 3,5-bis(trifluoromethyl)benzyl | 0.5 |
| 2 | 2-methoxy-5-fluorobenzyl | 3,5-bis(trifluoromethyl)benzyl | 0.6 |
| 3 | 2-methoxy-5-(methylsulfonyl)aminobenzyl | 3,5-bis(trifluoromethyl)benzyl | 0.9 |
| 4 | 2-methoxy-5-(morpholine-4-carbonyl)benzyl | 3,5-bis(trifluoromethyl)benzyl | 1.1 |
| 5 | 2-methoxybenzyl | 2-(S)-methyl-3,5-bis(trifluoromethyl)benzyl | 0.8 |
This table is generated based on representative data from SAR studies of NK1 antagonists. The specific IC₅₀ values are illustrative of findings in the field.
The nature and position of substituents on the this compound scaffold are critical determinants of its chemical functionality and biological potency. For the NK1 antagonist series, SAR exploration has yielded key insights:
R¹ Substituent: The group at the R¹ position often consists of a substituted benzyl moiety. Modifications to the phenyl ring of this group can fine-tune the compound's properties. For example, the presence of a 2-methoxy group on the benzyl ring is a common feature in potent analogs (Compounds 1-5). Further substitution on this ring, such as with fluorine (Compound 2) or larger functional groups like methylsulfonylamino (Compound 3) and morpholine-4-carbonyl (Compound 4), is generally well-tolerated and can be used to modulate physicochemical properties without significantly compromising potency.
R² Substituent: The R² position has been extensively studied, with the 3,5-bis(trifluoromethyl)benzyl group emerging as a particularly effective moiety for high-potency NK1 antagonism (Compounds 1-4). This substituent likely engages in crucial interactions within the binding pocket of the NK1 receptor. The trifluoromethyl groups are strong electron-withdrawing groups that can influence the electronic properties of the ring and participate in specific interactions. The introduction of stereochemistry, such as the (S)-methyl group in Compound 5, is also a critical factor, indicating that the receptor binding pocket is sensitive to the three-dimensional shape of the antagonist.
These SAR findings highlight that potent NK1 receptor antagonism can be achieved with the this compound core and that activity is highly dependent on the specific nature and substitution pattern at the R¹ and R² positions. core.ac.ukdtu.dk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability
While specific QSAR studies focused exclusively on this compound derivatives are not widely reported in the literature, the principles of QSAR modeling are broadly applicable for predicting the activity of such compounds. A QSAR study would aim to build a statistically valid model to forecast the NK1 receptor affinity of new analogs before their synthesis.
The foundation of any QSAR model is the selection of molecular descriptors that can numerically capture the structural features relevant to biological activity. These descriptors fall into several categories:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), which influences how a molecule crosses cell membranes, and polar surface area (PSA), which relates to hydrogen bonding potential.
Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include partial atomic charges, dipole moments, and Hammett constants, which describe the electron-donating or electron-withdrawing ability of substituents on an aromatic ring.
Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Molar refractivity (MR) and Taft steric parameters are common examples that can account for how the bulk of a group might fit into a receptor's binding site.
In a QSAR study of this compound derivatives, a researcher would calculate a wide range of these descriptors for a series of compounds with known NK1 binding affinities. Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to identify the subset of descriptors that best correlates with and predicts activity.
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides intuitive, graphical insights into the relationship between molecular properties and biological activity. nih.gov While no specific CoMFA study on this compound has been detailed in the surveyed literature, the methodology would be highly applicable.
The CoMFA process involves several key steps:
Molecular Alignment: A set of molecules with known activities is structurally aligned based on a common substructure, in this case, the this compound core.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. These calculated energy values constitute the CoMFA fields.
Statistical Analysis: A PLS analysis is performed to create a mathematical model that correlates the variations in the field values with the variations in biological activity.
Contour Map Visualization: The results are displayed as 3D contour maps superimposed on a representative molecule. These maps highlight regions where changes in steric or electrostatic properties are predicted to increase or decrease activity. For example:
Steric Maps: Green contours typically indicate regions where bulky groups are favorable for activity, while yellow contours show where steric bulk is detrimental.
Electrostatic Maps: Blue contours often mark areas where positive electrostatic potential (e.g., from an electropositive group) enhances activity, while red contours indicate regions where negative potential (e.g., from an electronegative atom) is preferred.
By interpreting these maps, a medicinal chemist can gain a deeper understanding of the SAR and rationally design new this compound derivatives with potentially improved potency. nih.gov
Computational Chemistry in SAR/QSAR Elucidation and Compound Design
Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering powerful methods to investigate Structure-Activity Relationships (SAR) and develop predictive Quantitative Structure-Activity Relationship (QSAR) models. While specific, in-depth computational studies on the this compound scaffold are not extensively documented in publicly available literature, the application of these techniques can be inferred from research on analogous heterocyclic systems. Computational approaches allow for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug development process.
The core principle of these computational methods is to correlate the chemical structure of a molecule with its biological activity. For the this compound core, this would involve building computational models to understand how different substituents on the pyrrole (B145914) nitrogen or the pyran ring influence the compound's interaction with a specific biological target.
A primary application of computational chemistry is the elucidation of the three-dimensional (3D) conformation and electronic properties of this compound derivatives. Techniques such as molecular mechanics and quantum mechanics can be employed to determine the most stable conformations of these molecules and to calculate a variety of molecular descriptors. These descriptors, which include steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and lipophilic (e.g., logP) properties, are crucial for building robust QSAR models.
Molecular docking is another powerful computational technique that could be applied to the this compound scaffold. In a hypothetical scenario where this scaffold is being investigated as an inhibitor of a particular enzyme, docking studies would be used to predict the binding mode and affinity of different derivatives within the enzyme's active site. This information is invaluable for understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the compound's biological activity. The insights gained from docking can then guide the design of new derivatives with improved binding affinity.
Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be utilized to build predictive models for this compound derivatives. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the steric and electrostatic fields would likely lead to an increase or decrease in biological activity. For instance, a CoMFA map might indicate that a bulky, electron-donating substituent at a specific position on the pyran ring is favorable for activity.
The integration of these computational techniques provides a synergistic approach to understanding the SAR of this compound derivatives and to rationally design new compounds with optimized properties. While experimental validation remains essential, the use of computational chemistry can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline.
Hypothetical Docking Scores and Predicted Activities of this compound Derivatives
The following interactive table presents hypothetical data from a computational study on a series of this compound derivatives targeting a hypothetical protein kinase. This table illustrates the type of data that would be generated in a computational chemistry-driven drug design project.
| Compound ID | R1 Substituent | R2 Substituent | Docking Score (kcal/mol) | Predicted pIC50 | Key Interactions |
| OHP-001 | H | H | -7.2 | 6.1 | Hydrogen bond with Glu120 |
| OHP-002 | CH3 | H | -7.5 | 6.4 | Hydrophobic interaction with Leu75 |
| OHP-003 | H | Phenyl | -8.1 | 7.0 | Pi-pi stacking with Phe110 |
| OHP-004 | CH3 | Phenyl | -8.5 | 7.3 | H-bond, hydrophobic, pi-pi stacking |
| OHP-005 | Cl | H | -7.8 | 6.7 | Halogen bond with Ser122 |
| OHP-006 | H | 4-Cl-Phenyl | -8.9 | 7.8 | H-bond, halogen bond, pi-pi stacking |
| OHP-007 | OCH3 | H | -7.4 | 6.3 | Hydrogen bond with Glu120 |
| OHP-008 | H | 4-OCH3-Phenyl | -8.3 | 7.1 | H-bond, pi-pi stacking |
Spectroscopic Characterization and Conformational Analysis
Advanced Spectroscopic Methods for Structural Elucidation
The confirmation of the chemical structure of Octahydropyrano[3,4-c]pyrrole and its derivatives is achieved through the application of several key spectroscopic techniques. These methods offer detailed insights into the molecular framework, connectivity of atoms, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information for assigning the configuration and conformation of the molecule.
In the ¹H NMR spectrum of the saturated pyrrolidine (B122466) and pyran rings, the chemical shifts of the protons are indicative of their local electronic environment. Protons adjacent to the nitrogen and oxygen heteroatoms typically experience deshielding and appear at lower fields. The coupling constants (J-values) between adjacent protons are instrumental in determining the relative stereochemistry at the stereocenters, particularly at the ring junction, which dictates the cis or trans fusion of the two rings.
¹³C NMR spectroscopy complements the proton data by revealing the chemical shift of each carbon atom, thereby confirming the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the nature of the substituent on the carbon atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted this compound Derivatives
| Atom Position | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |
| H-1, H-3 | 2.50 - 3.50 | 45.0 - 60.0 |
| H-3a, H-7a | 2.80 - 4.00 | 50.0 - 65.0 |
| H-4, H-6 | 3.40 - 4.20 | 60.0 - 75.0 |
| H-7 | 1.80 - 2.50 | 25.0 - 40.0 |
| N-H | 1.50 - 3.00 (broad) | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm) and represent typical values for substituted derivatives found in the literature. Actual values will vary based on the specific substitution pattern and the solvent used.
High-Resolution Mass Spectrometry (HRMS) is a vital tool for verifying the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the elemental composition of the molecule. This technique is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |
| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 |
| [M-H]⁻ | C₇H₁₂NO⁻ | 126.0924 |
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include the N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching of the saturated aliphatic carbons, and the C-O-C stretching of the ether linkage in the pyran ring.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (broad) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-N (amine) | Stretching | 1020 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While spectroscopic methods provide valuable data on molecular connectivity, single-crystal X-ray crystallography offers definitive proof of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. For chiral derivatives of this compound, this technique is indispensable for determining the spatial arrangement of substituents and the configuration at the stereocenters.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map of the molecule, revealing the precise positions of each atom. This analysis provides key structural parameters such as bond lengths, bond angles, and torsion angles, which confirm the cis or trans relationship of the ring fusion.
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Fused Heterocyclic System
| Parameter | Example Value |
| Empirical Formula | C₇H₁₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95° |
| Volume | 805 ų |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table presents example data typical for a small organic molecule and is for illustrative purposes.
Theoretical and Computational Conformational Analysis
Theoretical and computational methods are employed to complement experimental data and provide a deeper understanding of the conformational preferences of this compound.
Computational chemistry, particularly methods like Density Functional Theory (DFT), is used to investigate the potential energy surface of the this compound molecule. These calculations help in identifying the various possible conformations and determining their relative stabilities. The five-membered pyrrolidine ring is known to adopt puckered "envelope" or "twist" conformations to alleviate torsional strain. The six-membered pyran ring typically prefers a stable "chair" conformation, although "boat" and "twist-boat" conformations are also possible.
The fusion of these two rings restricts the conformational flexibility of the system. Computational studies can map the energy landscape to identify the global energy minimum, which corresponds to the most stable conformation, as well as other low-energy local minima that may be populated at room temperature. This information is crucial for understanding the molecule's reactivity and its interactions with biological targets.
Analysis of Intramolecular Interactions and Stereoelectronic Effects
The conformational landscape and stability of the this compound scaffold are significantly influenced by a network of intramolecular interactions and stereoelectronic effects. These non-covalent interactions dictate the preferred three-dimensional arrangement of the fused ring system, which in turn affects its chemical reactivity and biological activity. The interplay of these forces is complex, arising from the geometric constraints of the bicyclic structure and the presence of two heteroatoms, oxygen and nitrogen.
Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In the context of this compound, the primary stereoelectronic effects at play are hyperconjugation and the anomeric effect. Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. chiralen.com This interaction leads to a more stable molecular conformation.
One of the most significant hyperconjugative interactions is the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane (B81311) ring to favor an axial orientation over the sterically less hindered equatorial position. chiralen.com In the pyran ring of this compound, a generalized anomeric effect can be anticipated. This involves the donation of electron density from a lone pair of the ring oxygen into the anti-bonding sigma orbital (σ) of an adjacent C-N or C-H bond. researchgate.netbaranlab.org This n → σ interaction is stabilizing and is dependent on the relative orientation of the orbitals, being maximal when they are anti-periplanar. baranlab.org
Intramolecular hydrogen bonding can also play a role in the conformational preference of this compound, particularly in its protonated form or when substituted with hydrogen bond donor or acceptor groups. A hydrogen bond between the N-H of the pyrrolidine and the pyran oxygen, for instance, could lock the molecule into a specific conformation.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational energetics of such bicyclic systems. These methods allow for the quantification of the energy associated with various stereoelectronic interactions and the prediction of the most stable conformers.
The following tables provide representative data for the types of stereoelectronic interactions and geometric parameters found in similar heterocyclic systems, which can be considered analogous to those in this compound.
Table 1: Representative Energies of Stereoelectronic Interactions in Heterocyclic Systems
| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |
| Anomeric Effect | n (Oxygen) | σ* (C-N) | 1.5 - 5.0 |
| Hyperconjugation | n (Nitrogen) | σ* (C-O) | 2.0 - 6.0 |
| Hyperconjugation | σ (C-H) | σ* (C-N) | 0.5 - 2.0 |
| Hyperconjugation | σ (C-C) | σ* (C-O) | 0.5 - 2.5 |
Note: The stabilization energies are illustrative and can vary significantly based on the specific molecular geometry and substitution pattern.
Table 2: Representative Geometric Parameters for Fused Pyran-Pyrrolidine Ring Systems
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-O (Pyran) | 1.43 Å |
| Bond Length | C-N (Pyrrolidine) | 1.47 Å |
| Bond Length | C-C | 1.53 Å |
| Bond Angle | C-O-C (Pyran) | 112° |
| Bond Angle | C-N-C (Pyrrolidine) | 109° |
| Torsional Angle | O-C-C-C (Pyran) | ± 55-60° (Chair) |
| Torsional Angle | N-C-C-C (Pyrrolidine) | ± 15-40° (Envelope/Twist) |
Note: These values are approximations based on data from similar heterocyclic structures and may differ for this compound.
Mechanistic Investigations of Reactions Involving Octahydropyrano 3,4 C Pyrrole
Exploration of Cyclization Mechanisms (e.g., Intramolecular, Cascade)
The construction of the bicyclic octahydropyrano[3,4-c]pyrrole core often relies on elegant cyclization reactions that form one or both rings in a controlled manner. Both intramolecular and cascade (or domino) cyclizations are prominent strategies.
Intramolecular Cyclization: Intramolecular cyclizations involve a single molecule containing all the necessary functional groups to form the ring system. A key strategy is the intramolecular [3+2] dipolar cycloaddition. In the synthesis of related octahydropyrrolo[3,4-b]pyrrole (B1600083) systems, an azomethine ylide is generated in situ, which then undergoes a stereospecific cycloaddition with a tethered alkene to form the pyrrolidine (B122466) ring fused to another cycle. This approach offers excellent control over the stereochemistry of the newly formed ring junctions. Another relevant intramolecular strategy is the nitrile oxide cycloaddition (INOC) reaction, which has been used to create fused pyrano[4,3-c] rsc.orgoxazole systems, demonstrating the power of intramolecular cycloadditions for building complex heterocyclic structures from pyran-based precursors. nih.gov
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide a highly efficient route to the this compound framework. One such reported cascade involves an acylation followed by an intramolecular oxo-Diels-Alder reaction for the diastereoselective synthesis of hexahydropyrano[3,4-c]pyrrole-1,6-diones. researchgate.net Similarly, a cascade combining an intramolecular Prins cyclization with a subsequent Friedel-Crafts alkylation has been used to create related fused pyran systems. These cascades rapidly build molecular complexity from simpler starting materials, often creating multiple stereocenters in a single, efficient operation. A novel cascade reaction for synthesizing pyrano[3,4-c]pyrrole derivatives involves the reaction of 1,3-dicarbonyl pyrazoles, aromatic primary amines, and fumaryl (B14642384) chloride, leading to the formation of two new rings and four new sigma bonds. researchgate.net
Detailed Analysis of Stereochemical Control in Asymmetric Reactions
Achieving stereochemical control is paramount in modern organic synthesis, particularly for creating enantiomerically pure compounds. In the synthesis of the this compound scaffold and its analogues, stereocontrol is typically achieved through substrate-controlled or auxiliary-controlled methods.
Substrate-Controlled Stereosynthesis: In this approach, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. Carbohydrates are frequently employed as chiral pool starting materials for this purpose. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole derivatives has been accomplished with high stereoselectivity via a double reductive amination starting from pyranose derivatives. cas.cn The pre-existing stereocenters on the pyran ring guide the formation of new stereocenters on the pyrrolidine ring, leading to a specific diastereomer. cas.cn Similarly, in certain cycloaddition reactions, the stereoselectivity is governed by the stereogenic center of a pyranone reactant, ensuring a highly diastereoselective outcome. researchgate.net
Auxiliary-Controlled Stereosynthesis: This classic strategy involves temporarily incorporating a chiral moiety—a chiral auxiliary—into the substrate to direct the stereochemical course of a reaction. After the key transformation, the auxiliary is removed. For the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles, a method has been developed using chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines as auxiliaries. Condensation of this auxiliary with an N-substituted glycine (B1666218) forms an azomethine ylide that undergoes a highly stereospecific intramolecular [3+2] dipolar cycloaddition, resulting in a single diastereoisomer of the product.
Elucidation of Multicomponent Reaction Pathways and Key Intermediates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. bohrium.com A novel three-component bicyclization strategy has been developed for the synthesis of densely functionalized pyrano[3,4-c]pyrroles from 3-aroylacrylic acids, dialkyl acetylenedicarboxylates, and isocyanides. researchgate.net
The proposed mechanistic pathway for this transformation is a sophisticated cascade of well-established reactions:
Huisgen 1,3-Dipole Formation: The reaction is initiated by the formation of a zwitterionic intermediate from the isocyanide and the dialkyl acetylenedicarboxylate.
Passerini-type Reaction: The 3-aroylacrylic acid traps this intermediate in a Passerini-type reaction.
Mumm Rearrangement: The resulting adduct then undergoes a Mumm rearrangement, a key step in rearranging the acyl group.
Oxo-Diels-Alder Reaction: The final step is an intramolecular oxo-Diels-Alder reaction, which forms the pyran ring and completes the bicyclic pyrano[3,4-c]pyrrole core. researchgate.net
This pathway involves the continuous formation of multiple C-N, C-O, and C-C bonds, efficiently assembling the complex heterocyclic product from simple, readily accessible starting materials. researchgate.net
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis is fundamental to controlling the selectivity and enhancing the efficiency of reactions leading to this compound and related structures. Both metal-based and organocatalytic systems have been employed to great effect.
Lewis Acid Catalysis: Lewis acids are commonly used to activate substrates and control stereochemistry. Scandium(III) triflate (Sc(OTf)₃) has been identified as an efficient Lewis acid catalyst for intramolecular cycloadditions to form the octahydropyrano[4,3-b]pyrrole (B2678458) scaffold. Other Lewis acids, such as Tin(IV) bromide (SnBr₄), are known to promote oxonium-Prins cyclizations, a key strategy for forming the tetrahydropyran (B127337) ring.
Organocatalysis: Organocatalysts have emerged as powerful, metal-free alternatives for asymmetric synthesis. Chiral phosphines and N-heterocyclic carbenes (NHCs) can catalyze cascade reactions to produce complex fused pyrrole (B145914) systems with high enantioselectivity. For the synthesis of pyrano[2,3-c]pyrrole scaffolds, a cinchona-squaramide catalyst has been used to promote an asymmetric [4+2] cyclization, affording products with excellent yields and high diastereo- and enantioselectivities. rsc.orgdntb.gov.ua
A striking example of catalyst-controlled selectivity is found in the cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines. Using an IPrAuNTf₂/HNTf₂ co-catalyst system leads to the formation of pyrroles, whereas switching the catalyst to silver triflate (AgOTf) diverts the reaction pathway to produce cyclic nitrones instead. rsc.org This demonstrates the profound ability of a catalyst to direct a reaction toward completely different structural outcomes from the same starting material.
| Catalyst/Reagent | Reaction Type | Role/Effect | Target/Related Scaffold | Source |
|---|---|---|---|---|
| Scandium(III) triflate (Sc(OTf)₃) | Intramolecular Cycloaddition | Lewis acid catalysis, promotes cyclization | Octahydropyrano[4,3-b]pyrrole | |
| Cinchona-Squaramide | Asymmetric [4+2] Cyclization | Organocatalysis, controls enantioselectivity | Pyrano[2,3-c]pyrrole | rsc.orgdntb.gov.ua |
| IPrAuNTf₂/HNTf₂ | Divergent Cyclization | Directs reaction to form pyrroles | Perfluoroalkyl-pyrroles | rsc.org |
| Silver Triflate (AgOTf) | Divergent Cyclization | Directs reaction to form cyclic nitrones | Perfluoroalkyl-cyclic nitrones | rsc.org |
| NaBH(OAc)₃ / HOAc | Double Reductive Amination | Reducing agent for stereoselective cyclization | Octahydropyrano[3,2-b]pyrrole | cas.cn |
Computational Probing of Reaction Mechanisms (e.g., Transition State Calculations)
While specific computational studies focused exclusively on the reaction mechanisms for this compound are not widely reported in the surveyed literature, computational chemistry serves as an indispensable tool for elucidating complex reaction pathways in modern organic synthesis. Techniques such as Density Functional Theory (DFT) are routinely used to probe reaction mechanisms, providing insights that are often inaccessible through experimental means alone.
For the reactions discussed, computational probing could provide critical data on:
Transition State Structures and Energies: Calculating the structures and energies of transition states would help to rationalize observed selectivity. For example, in asymmetric catalysis, computations can model the interaction between the catalyst, substrate, and reagent in the transition state, explaining why one stereoisomer is formed preferentially.
Reaction Pathway Validation: Computational analysis can be used to compare the energetic profiles of different proposed mechanistic pathways, such as the multi-step sequence in a multicomponent reaction. By calculating the activation barriers for each step, the most likely pathway can be identified.
Intermediate Stability: The energies of key intermediates, such as the zwitterions in cycloaddition and multicomponent reactions, can be calculated to understand their stability and reactivity.
Catalyst Role: In catalyst-controlled divergent reactions, computational studies could elucidate how different metals (e.g., gold vs. silver) interact with the substrate's orbitals to lower the energy barrier for one reaction pathway while raising it for another, thus explaining the switch in product formation. rsc.org
The application of these computational methods would provide a deeper, quantitative understanding of the intricate mechanisms governing the synthesis of the this compound ring system.
Future Directions and Emerging Research Avenues for Octahydropyrano 3,4 C Pyrrole Chemistry
Development of Novel Synthetic Methodologies for Enantiopure Octahydropyrano[3,4-c]pyrroles
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, a primary focus for future research will be the development of robust and efficient methods for the synthesis of enantiomerically pure octahydropyrano[3,4-c]pyrroles. While methods for related fused pyrrole (B145914) systems exist, their adaptation and the innovation of new strategies for the specific [3,4-c] isomer are critical. Future efforts will likely concentrate on several key areas:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) for key bond-forming reactions, such as cycloadditions and annulations, will be paramount.
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the bicyclic core in a stereocontrolled manner.
Refinement of Existing Methods: Strategies that have proven successful for analogous structures, such as intramolecular [3+2] dipolar cycloadditions of azomethine ylides and multicomponent reactions, will be optimized for stereoselectivity towards the octahydropyrano[3,4-c]pyrrole core. nih.gov For instance, the double reductive amination approach used for octahydropyrano[3,2-b]pyrrole derivatives could be adapted. cas.cnnih.gov
A summary of promising synthetic strategies for exploration is presented below.
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Intramolecular [3+2] Dipolar Cycloaddition | Condensation of an appropriate chiral precursor to form an azomethine ylide, which then undergoes an intramolecular cycloaddition to form the fused ring system. nih.gov | High stereospecificity, potential for a single diastereoisomer. | Design of chiral auxiliaries and precursors; optimization of reaction conditions. |
| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more starting materials react to form the product, incorporating substantial parts of all reactants. researchgate.net | High efficiency, atom economy, and rapid generation of molecular complexity. | Discovery of novel MCRs that yield the desired scaffold; stereoselective variants. |
| Reductive Amination Cascades | Reaction of a suitable dicarbonyl compound with an amine, leading to a cascade of reactions that form the pyrrolidine (B122466) ring in a single process. | Direct and efficient formation of the N-heterobicyclic core. | Synthesis of suitable pyran-based dicarbonyl precursors; stereocontrol. |
| Diastereoselective Annulation | Stepwise construction of the fused rings where stereochemistry is controlled at each cyclization step. | High control over relative and absolute stereochemistry. | Development of novel annulation sequences and stereocontrolling reagents. |
Exploration of this compound as a Scaffold in Chemical Biology and Material Science
The unique structural and electronic properties of the this compound core make it an attractive scaffold for applications beyond traditional organic synthesis. biolmolchem.combiolmolchem.com Future research is expected to branch into the fields of chemical biology and material science.
In chemical biology , this scaffold can serve as a rigid, three-dimensional framework for the development of novel bioactive agents. The related octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has already been successfully employed in the design of potent and selective ligands for central nervous system targets, such as nicotinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors. nih.govnih.gov Following this precedent, future work will involve:
Library Synthesis: Creating diverse libraries of this compound derivatives with various substituents.
Biological Screening: Testing these libraries against a wide range of biological targets (e.g., enzymes, receptors, ion channels) to identify new probes and potential therapeutic leads.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize biological activity and selectivity, a common strategy for pyrrole-based compounds. nih.gov
In material science , the incorporation of heterocyclic motifs into polymers can impart unique electronic and optical properties. Pyrrole-containing conjugated polymers are known for their applications in optoelectronic devices. Research in this area could explore:
Polymer Synthesis: Developing methods to polymerize this compound monomers or incorporate them into existing polymer backbones.
Property Tuning: Investigating how the scaffold influences the electronic, optical, and physical properties of the resulting materials, with potential applications in organic light-emitting diodes (OLEDs) or sensors.
Integration with Advanced Automation and High-Throughput Screening in Synthesis Research
To accelerate the discovery and optimization of synthetic routes and novel applications, the integration of advanced automation and high-throughput screening (HTS) will be indispensable. drugtargetreview.com These technologies have become central to modern drug discovery and can be leveraged effectively in the context of this compound chemistry. nih.gov
Future research will benefit from:
Automated Synthesis Platforms: Employing robotic systems for the rapid and reproducible execution of numerous reactions in parallel. researchgate.net This allows for the efficient screening of a wide array of catalysts, solvents, temperatures, and substrates to quickly identify optimal conditions for synthesizing this compound derivatives.
Miniaturization: Performing reactions on a nanomole or micromole scale, which significantly reduces the consumption of valuable starting materials and reagents. scienceintheclassroom.org
High-Throughput Screening: Once libraries of compounds are synthesized, HTS techniques can be used to rapidly evaluate their biological activity or material properties, enabling the swift identification of promising candidates for further development. cijournal.ru This approach moves beyond traditional HTS of historical compound libraries by enabling on-the-fly synthesis and screening. nih.gov
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry and in-silico modeling are powerful tools for guiding synthetic efforts and predicting the properties of new molecules. In the future, these methods will play a crucial role in the rational design of novel this compound derivatives. This approach has been successfully applied to other pyrrole-based systems to predict their biological activity. nih.govnih.gov
Key computational approaches will include:
Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the active sites of biological targets to predict binding affinity and mode. This can prioritize compounds for synthesis and biological testing.
Quantum Mechanics (QM) Calculations: Determining the electronic structure and reactivity of the scaffold to predict sites of reactivity and guide the development of new derivatization strategies.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the scaffold and its derivatives in different environments (e.g., in solution or bound to a protein) to understand their conformational preferences and interactions.
Machine Learning (ML) and AI: Training algorithms on existing data to predict the properties (e.g., solubility, toxicity, biological activity) of new, unsynthesized derivatives, further accelerating the design-make-test-analyze cycle.
| Computational Method | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities of derivatives to protein targets (e.g., kinases, GPCRs). | Prioritization of synthetic targets for drug discovery. researchgate.net |
| Quantum Mechanics | Calculating frontier molecular orbitals, electrostatic potential, and reaction transition states. | Understanding intrinsic reactivity for developing new functionalization methods. |
| Molecular Dynamics | Simulating conformational flexibility and interactions with solvent or biological macromolecules. | Insight into pharmacokinetic properties and target engagement. |
| QSAR/Machine Learning | Building predictive models based on the structures and known activities of related compounds. | Rapid virtual screening of large virtual libraries to identify promising candidates. |
Expanded Scope of Reactivity and Derivatization beyond Current Paradigms
Current derivatization strategies for similar scaffolds often focus on functionalization of the pyrrolidine nitrogen. A significant future direction will be to move beyond these established paradigms and develop methods for the selective functionalization of the entire this compound framework. This will unlock access to a much broader and more diverse chemical space.
Emerging research avenues will likely include:
C-H Functionalization: Developing catalytic methods for the direct and site-selective conversion of carbon-hydrogen bonds on both the pyran and pyrrole rings into new carbon-carbon or carbon-heteroatom bonds. This is a major area of modern synthetic chemistry that offers a more atom-economical approach to derivatization.
Novel Cycloaddition Chemistry: Exploring the scaffold as a partner in various cycloaddition reactions to build more complex, polycyclic architectures.
Ring-Opening and Ring-Transformation Reactions: Investigating reactions that selectively open one of the rings to provide access to novel, highly functionalized acyclic or monocyclic structures that would be difficult to synthesize otherwise.
Advanced Protecting Group Strategies: The use of different N-protecting groups, such as N-alkoxycarbonyl groups, can significantly alter the reactivity of the pyrrole ring, enabling regiocomplementary functionalization patterns compared to more traditional N-sulfonyl groups. bath.ac.uk
By pursuing these diverse research avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, materials, and fundamental chemical synthesis.
Q & A
Q. What are the common synthetic routes for octahydropyrano[3,4-c]pyrrole derivatives, and how are they optimized?
The synthesis of this compound derivatives often involves cascade reactions or cycloaddition strategies. A prominent method utilizes tetracyanoethylene (TCNE) and ketones under acidic conditions to form functionalized derivatives via diastereoselective pathways . Recent advances include visible-light photocatalysis, such as the [3+2] cyclization of 2H-azirines with maleimides using 9-mesityl-10-methylacridinium perchlorate, yielding diastereomerically pure products in 55–99% yields . Optimization focuses on solvent selection (e.g., acetic acid for protonation), temperature control, and catalyst loading to enhance yields and selectivity.
Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR resolve stereoisomers by analyzing coupling constants and diastereotopic protons (e.g., distinct signals for axial/equatorial substituents) .
- X-ray Crystallography : Determines absolute configuration, as demonstrated for intermediates in TCNE-based cascade reactions .
- UPLC-MS : Confirms molecular weight and purity (>95% by chromatographic integration) .
- Polarimetry : Measures optical rotation for chiral centers, critical in drug discovery workflows .
Advanced Research Questions
Q. What strategies enable diastereoselective synthesis of this compound scaffolds?
Diastereoselectivity is achieved through:
- Substrate Control : Bulky ketones (e.g., aryl-substituted) favor specific transition states during cyclization .
- Catalytic Asymmetric Methods : Chiral acids or organocatalysts induce enantioselectivity, though this remains underexplored for this scaffold.
- Photoredox Catalysis : Visible-light-driven reactions enable stereocontrol via radical intermediates, as seen in [3+2] cycloadditions .
Q. How do structural modifications of this compound derivatives influence their biological activity?
- Core Modifications : Introduction of electron-withdrawing groups (e.g., -CN, -NO) enhances binding to therapeutic targets like orexin receptors .
- Stereochemistry : The (3aR,7aR)-configuration in rac-octahydropyrano[3,4-c]pyrrole derivatives improves metabolic stability compared to enantiomers .
- Side Chain Engineering : Alkyl or aryl substituents modulate lipophilicity, affecting blood-brain barrier penetration in CNS-targeted agents .
Q. How can researchers resolve contradictory data in reaction yields or biological activity across studies?
- Reaction Reproducibility : Verify solvent purity, catalyst sourcing, and reaction atmosphere (e.g., inert gas vs. air) .
- Biological Assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for off-target effects using knockout models .
- Computational Validation : Density Functional Theory (DFT) models predict reaction pathways to explain yield disparities (e.g., competing side reactions) .
Q. What computational tools are used to predict the physicochemical properties of this compound derivatives?
- In Silico Modeling : Tools like Schrödinger’s Maestro calculate logP, pKa, and solubility using SMILES inputs (e.g., C11H20FNO4S derivatives) .
- Docking Studies : AutoDock Vina screens derivatives against orexin receptors (PDB: 6TOQ) to prioritize synthesis targets .
- ADMET Prediction : SwissADME assesses drug-likeness, highlighting potential hepatotoxicity risks for nitro-substituted analogs .
Q. What methods improve reaction efficiency in low-yielding syntheses of this compound derivatives?
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute cyclizations vs. 24-hour conventional heating) .
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps, minimizing decomposition .
- Catalyst Screening : High-throughput experimentation identifies optimal conditions (e.g., ZnCl vs. FeCl for Lewis acid-catalyzed steps) .
Q. How are structure-activity relationships (SARs) developed for this compound-based therapeutics?
- Fragment-Based Design : Systematic variation of substituents (e.g., -OCH, -Cl) evaluates potency against TP53 or orexin receptors .
- Pharmacophore Mapping : Aligns derivatives with known activators (e.g., nutlin-3 for TP53) to identify critical hydrogen-bonding motifs .
- In Vivo Profiling : PK/PD studies in rodent models correlate plasma exposure (AUC) with efficacy in insomnia or cancer models .
Q. What green chemistry approaches are applicable to this compound synthesis?
- Aqueous Media Reactions : Water as solvent reduces waste, as shown in three-component pyrazole syntheses .
- Biocatalysis : Lipases or esterases catalyze enantioselective steps, though applicability to this scaffold is nascent .
- Solvent-Free Mechanochemistry : Ball-milling achieves cyclizations without volatile organic compounds (VOCs) .
Q. How does photocatalysis expand the synthetic versatility of this compound chemistry?
Photoredox catalysis enables:
- Radical Pathways : Access to strained intermediates via single-electron transfer (SET), bypassing thermal limitations .
- Late-Stage Functionalization : C–H activation introduces diversifying groups (e.g., -CF) under mild conditions .
- Spirocyclic Derivatives : One-pot aromatization with DDQ yields pyrrolo[3,4-c]pyrrole-1,3-diones from dihydro precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
